REACTION_SMILES
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[Br:1][CH2:2][CH2:3][S:4](=[O:5])(=[O:6])[c:7]1[cH:8][cH:9][c:10]([C:11]#[N:12])[cH:13][cH:14]1.[nH:15]1[cH:16][n:17][cH:18][cH:19]1>>[CH2:2]([CH2:3][S:4](=[O:5])(=[O:6])[c:7]1[cH:8][cH:9][c:10]([C:11]#[N:12])[cH:13][cH:14]1)[n:15]1[cH:16][n:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(S(=O)(=O)CCBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(S(=O)(=O)CCn2ccnc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |